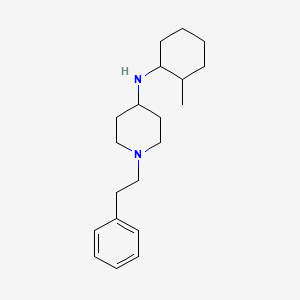
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine, also known as MT-45, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. MT-45 has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and dependence. Despite its legal status, MT-45 continues to be a subject of scientific research due to its unique chemical structure and potential therapeutic applications.
作用机制
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other opioid effects. It also has affinity for the delta-opioid receptor and the kappa-opioid receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been shown to increase dopamine release in the brain, which may contribute to its potential for abuse and dependence.
实验室实验的优点和局限性
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has several advantages for use in laboratory experiments. It is a potent analgesic that can be used to study pain pathways and opioid receptors. It also has potential therapeutic applications for pain management and cancer treatment. However, N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is a controlled substance that requires specialized equipment and expertise to synthesize and handle. It also has potential for abuse and dependence, which may limit its use in certain research settings.
未来方向
There are several potential future directions for research on N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. One area of interest is the development of new analgesic drugs based on the chemical structure of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. Another area of interest is the investigation of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine as a potential cancer treatment. Further studies are also needed to fully understand the pharmacological profile and potential for abuse and dependence of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine.
合成方法
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanone with phenylacetic acid to form 2-methylcyclohexyl-phenylacetic acid. This intermediate is then reduced to 2-methylcyclohexyl-phenylacetone, which is subsequently reacted with piperidine to form N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine. The synthesis of N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has potent analgesic effects that are comparable to morphine, making it a potential alternative to traditional opioids for pain management. Another study found that N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine has antitumor activity in vitro, suggesting that it may have potential as a cancer treatment.
属性
IUPAC Name |
N-(2-methylcyclohexyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2/c1-17-7-5-6-10-20(17)21-19-12-15-22(16-13-19)14-11-18-8-3-2-4-9-18/h2-4,8-9,17,19-21H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQHRGPXIXKVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-1-(2-phenylethyl)-4-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


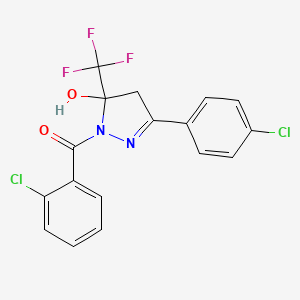
![8-[3-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5187488.png)

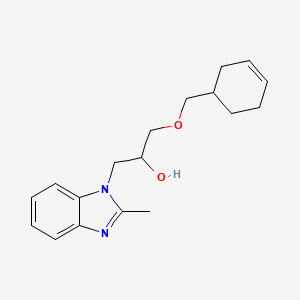

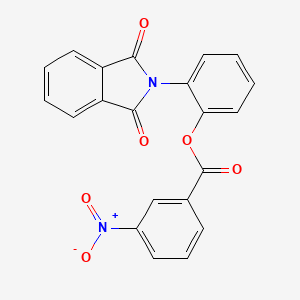
![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)
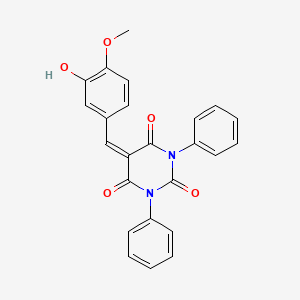

![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
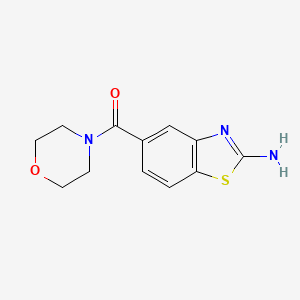
![N-(3-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5187561.png)